molecular formula C21H19N3O3S B2959333 1-(3-methoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 433973-15-0

1-(3-methoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2959333
CAS RN: 433973-15-0
M. Wt: 393.46
InChI Key: NOJHTMGLCUQYKZ-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a chemical compound that has shown promise in scientific research applications. It is a tetrahydroquinazoline derivative that has been synthesized using various methods. The compound has been found to have potential therapeutic benefits due to its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

Research efforts have been dedicated to synthesizing derivatives of tetrahydroquinazoline with potential pharmacological properties. For example, studies on isoquinoline derivatives have explored their synthesis and antiarrhythmic properties, indicating a broader interest in quinazoline compounds for cardiovascular applications (Markaryan et al., 2000). Similarly, investigations into the corrosion inhibition properties of quinazoline Schiff base compounds on mild steel in hydrochloric acid solution reveal the compound's potential in materials science for protecting metals against corrosion (Khan et al., 2017).

Organic Synthesis and Chemical Properties

The synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols demonstrates the versatility of tetrahydroquinazoline derivatives in creating compounds with antibacterial and anti-inflammatory activities, highlighting the chemical's utility in developing new therapeutic agents (Al-Abdullah et al., 2014). The work on ruthenium-catalyzed reduction of nitroarenes and azaaromatic compounds using formic acid presents an efficient method for producing aminoarenes from nitroarenes, including those in the tetrahydroquinazoline family, which could be pivotal in synthesizing various pharmacologically active molecules (Watanabe et al., 1984).

Materials Science and Corrosion Inhibition

The electrochemical investigation on the corrosion inhibition of mild steel by Quinazoline Schiff base compounds in hydrochloric acid solution showcases the potential of these compounds in industrial applications, particularly in protecting metals from corrosion. This study suggests that such compounds can significantly enhance the lifespan of metal structures in corrosive environments (Khan et al., 2017).

properties

IUPAC Name

1-(3-methoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-27-17-9-5-7-15(13-17)23-19-11-3-2-10-18(19)21(28)22-20(23)14-6-4-8-16(12-14)24(25)26/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJHTMGLCUQYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

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